
2H-1,4-Benzoxazin-3(4H)-one
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol (CAS: 5466-88-6) . Its structure consists of a benzene ring fused to a 1,4-oxazin-3-one moiety, enabling diverse chemical modifications for biological applications. This compound is a key intermediate in the biosynthesis of cyclic hydroxamic acids in plants like maize, contributing to natural defense mechanisms against pathogens .
Studies highlight its broad-spectrum bioactivity, including antimicrobial, antifungal, antiviral, and antitumor properties, depending on substituent patterns . For example, derivatives with propanolamine or alkyl side chains exhibit enhanced potency against phytopathogens and human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2H-1,4-Benzoxazin-3(4H)-one involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method provides good to excellent yields and is compatible with various functional groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the reductive cyclization method mentioned above can be scaled up for industrial applications. The use of iron and acetic acid as reagents makes this method cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2H-1,4-Benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reductive conditions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and acetic acid are commonly used for reductive cyclization.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzoxazinones with various functional groups.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its chemical modifications. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bioactivity and structural versatility of 2H-1,4-benzoxazin-3(4H)-one are best contextualized by comparing it with analogous heterocycles, such as benzothiazinones, benzoxazolinones, and pyrazole/isoxazole derivatives. Below is a detailed analysis:
Structural and Functional Comparisons
Table 1: Key Structural and Bioactive Differences
Bioactivity Profiles
Antimicrobial Activity
- This compound Derivatives: Propanolamine-containing derivatives (e.g., compound 6 in ) inhibit fungal pathogens like Botrytis cinerea and bacterial strains (e.g., Xanthomonas oryzae) at 20–50 mg/L. Antiviral activity against tobacco mosaic virus (TMV) is also reported .
- Benzothiazinones: Fluconazole analogues with benzothiazinone moieties (e.g., 4i in ) show superior antifungal activity against Candida albicans (MIC₉₀ = 2 μg/mL) compared to benzoxazinone derivatives .
Antitumor Activity
- Glycosylated Benzoxazinones: Compounds like (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one (from Acanthus ilicifolius) exhibit cytotoxicity against HeLa, HepG2, and A-549 cells (IC₅₀ = 7.8–26.6 μM) .
- Benzoxazolinones: Acanthosides A-D demonstrate stronger cytotoxicity than their parent scaffold (2-benzoxazolinone), likely due to acylated side chains enhancing membrane permeability .
Research Findings and Trends
- Structure-Activity Relationships (SAR): Alkyl or propanolamine substituents at C-2 enhance antimicrobial activity, while glycosylation improves antitumor selectivity .
- Emerging Applications: Benzoxazinone derivatives are being explored as COX-2 inhibitors and anti-inflammatory agents, competing with traditional NSAIDs .
Biological Activity
2H-1,4-Benzoxazin-3(4H)-one, a compound belonging to the benzoxazine family, has garnered significant interest in various fields of research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and applications in agriculture and medicine.
Chemical Structure and Synthesis
The structure of this compound is characterized by a heterocyclic ring that contributes to its reactivity and biological properties. It can be synthesized through various methods, including the reaction of o-aminophenol with chloroacetyl chloride under specific conditions .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against a variety of pathogens. A study reported the synthesis of novel derivatives that showed broad-spectrum activity against viruses, bacteria, and fungi. For instance:
- Against Tobacco Mosaic Virus (TMV) : Compound 2i exhibited an effective concentration (EC50) of 395.05 μg/mL.
- Against Pseudomonas syringae : Compound 3d showed an EC50 of 45.70 μg/mL.
- Against Pestalotiopsis trachicarpicola : Compound 3a had the best inhibitory activity with an EC50 of 13.53 μg/mL .
Phytotoxic Effects
Compounds with the this compound skeleton have been identified as allelochemicals in plants like maize (Zea mays). They exhibit phytotoxicity which can inhibit the growth of competing plants. For example, 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its derivatives have shown potential in agricultural applications as natural herbicides .
Antifungal Activity
A series of synthesized derivatives have been evaluated for their antifungal properties. The compound showed promising results against various fungal strains, indicating its potential as a fungicide in agricultural practices .
The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. For instance:
- Anticoagulant Activity : Some derivatives have been identified as inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. One compound demonstrated an IC50 value of 3 nM, indicating potent anticoagulant properties .
Agricultural Applications
In agricultural settings, the use of benzoxazinones has been explored for their natural pest control capabilities. For instance, studies have shown that these compounds can deter insect feeding and inhibit fungal infections in crops like maize .
Medicinal Applications
The potential medicinal uses of this compound derivatives are being investigated for their roles as anticancer agents. A notable case involved the isolation of cappamensin A from Capparis sikkimensis, which was found to inhibit tumor cell replication in vitro .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2H-1,4-Benzoxazin-3(4H)-one, and how do reaction conditions influence yield?
The compound is commonly synthesized via condensation of m-aminophenol with chloroacetyl chloride in the presence of sodium carbonate and methyl ethyl ketone, achieving moderate yields (~60–70%) . Alternative methods include Shridhar et al.’s general synthesis using o-aminophenol derivatives and α-haloketones under basic conditions, which allows for substituent diversity . Catalyst choice (e.g., SnCl₂ in Criegee-type rearrangements) can improve regioselectivity for derivatives like 2H-benzo[b][1,4]oxazin-3(4H)-ones . Optimizing solvent polarity and temperature is critical to minimize side reactions.
Q. How is the structural conformation of this compound validated experimentally?
X-ray crystallography is the gold standard for confirming bond angles, ring puckering, and substituent orientation. For example, 6-chloro-2H-1,4-benzoxazin-3(4H)-one crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonding stabilizing the planar oxazinone ring . Spectroscopic validation includes:
- ¹H/¹³C NMR : Distinct signals for NH (δ ~9.6 ppm in CDCl₃) and carbonyl carbons (δ ~168 ppm) .
- GC-MS : Molecular ion peaks (e.g., m/z 191 for ethyl-substituted derivatives) and fragmentation patterns .
Q. What is the biological significance of this compound in plant systems?
In maize, it acts as a biosynthetic intermediate for hydroxamic acids, which defend against herbivores and pathogens . Derivatives like 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) exhibit antifungal and insecticidal properties, linked to their ability to disrupt microbial cell membranes .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of benzoxazinone derivatives?
Discrepancies in antifungal or anticancer efficacy often arise from structural variations (e.g., substituent position) and assay conditions. For example:
- Substituent effects : 2-Ethyl-7-methyl derivatives show stronger antifungal activity (Candida albicans MIC: 32 µg/mL) compared to unsubstituted analogs due to enhanced lipophilicity .
- Assay variability : Topoisomerase I inhibition by 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives depends on enzyme source (human vs. bacterial) and buffer pH . Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are recommended to improve reproducibility.
Q. What strategies improve regioselectivity in electrochemical fluorination of benzoxazinone derivatives?
Anodic monofluorination of this compound derivatives achieves >90% regioselectivity using:
- Electrolyte optimization : Tetraethylammonium fluoride (TEAF) in acetonitrile enables fluorine radical generation .
- Voltage control : Potentials between 1.8–2.2 V vs. Ag/Ag⁺ minimize overfluorination.
- Substrate design : Electron-withdrawing groups (e.g., Cl at C6) direct fluorine addition to the C2 position .
Q. How do computational methods aid in predicting thermodynamic properties of benzoxazinone isomers?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) correlate with experimental data from differential scanning calorimetry (DSC):
- Cis-trans isomer stability : The cis isomer of this compound is thermodynamically favored (ΔG ~2.3 kcal/mol lower than trans) due to reduced steric strain .
- Enthalpy of formation : Calculated values (∆Hf = −215 kJ/mol) align with combustion calorimetry data, validating force-field parameters for molecular dynamics simulations .
Q. What methodologies are used to establish structure-activity relationships (SAR) in benzoxazinone-based anticancer agents?
Key approaches include:
- Pharmacophore modeling : Aligning derivatives like BONC-002 (ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-yl-acetate) to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .
- In vitro screening : Derivatives with propanolamine moieties show enhanced cytotoxicity (IC₅₀: 8–12 µM against HeLa) by disrupting microtubule assembly .
- QSAR studies : LogP and polar surface area correlate with blood-brain barrier permeability in neuroactive analogs .
Q. Methodological Notes
Properties
IUPAC Name |
4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCGFTXRXYMJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203118 | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-88-6 | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5466-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26354 | |
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Record name | 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI) | |
Source | EPA DSSTox | |
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Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2H-1,4-BENZOXAZIN-3(4H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0QAF5G662 | |
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Retrosynthesis Analysis
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